molecular formula C10H11NO5 B8528807 2-(5-Methoxy-2-nitrophenyl)-1,3-dioxolane

2-(5-Methoxy-2-nitrophenyl)-1,3-dioxolane

Cat. No. B8528807
M. Wt: 225.20 g/mol
InChI Key: LEJFYDSNJGAHDC-UHFFFAOYSA-N
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Patent
US09181191B2

Procedure details

2-(5-Methoxy-2-nitrophenyl)-1,3-dioxolane (15.00 g, 0.06661 mol), platinum dioxide (900 mg, 0.004 mol) and sodium acetate trihydrate (700 mg, 0.005 mol) were placed in a pressure flask, followed by ethyl acetate (400 mL, 4 mol). The reaction mixture was then purged under N2 for at least 3 times, and H2 was introduced (purged 3 times) and maintained at 52 psi for 3 hours. The reaction mixture was then filtered, and solvent was removed to give a pure product (13 g, 100%). 1H NMR (CHLOROFORM-d) δ: 6.96 (d, J=2.8 Hz, 1H), 6.76 (dd, J=8.5, 3.0 Hz, 1H), 6.64 (d, J=8.5 Hz, 1H), 5.84 (s, 1H), 4.00-4.18 (m, 4H), 3.89 (br. s., 2H). MS (M+1): 196.10.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
900 mg
Type
catalyst
Reaction Step One
Quantity
700 mg
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:14]([O-])=O)=[C:7]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:8]=1.C(OCC)(=O)C>[Pt](=O)=O.O.O.O.C([O-])(=O)C.[Na+]>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:7]1[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=1[NH2:14] |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=CC(=C(C1)C1OCCO1)[N+](=O)[O-]
Name
Quantity
900 mg
Type
catalyst
Smiles
[Pt](=O)=O
Name
Quantity
700 mg
Type
catalyst
Smiles
O.O.O.C(C)(=O)[O-].[Na+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then purged under N2 for at least 3 times, and H2
ADDITION
Type
ADDITION
Details
was introduced
CUSTOM
Type
CUSTOM
Details
(purged 3 times)
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 52 psi for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
solvent was removed

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=C(N)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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